molecular formula C4F12Si B12559400 Silane, tetrakis(trifluoromethyl)- CAS No. 142628-73-7

Silane, tetrakis(trifluoromethyl)-

Cat. No.: B12559400
CAS No.: 142628-73-7
M. Wt: 304.11 g/mol
InChI Key: FJIKXKJQWYEOJC-UHFFFAOYSA-N
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Description

Silane, tetrakis(trifluoromethyl)-, also known as tetrakis(trifluoromethyl)silane, is a silicon-based compound with the chemical formula Si(CF₃)₄. This compound is notable for its unique structure, where four trifluoromethyl groups are bonded to a central silicon atom. It is a colorless liquid that is highly reactive and has significant applications in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, tetrakis(trifluoromethyl)-, typically involves the reaction of silicon tetrachloride with trifluoromethylating agents. One common method is the reaction of silicon tetrachloride with trifluoromethyl lithium (LiCF₃) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent any unwanted side reactions. The general reaction can be represented as follows:

SiCl4+4LiCF3Si(CF3)4+4LiCl\text{SiCl}_4 + 4 \text{LiCF}_3 \rightarrow \text{Si(CF}_3\text{)}_4 + 4 \text{LiCl} SiCl4​+4LiCF3​→Si(CF3​)4​+4LiCl

Industrial Production Methods

Industrial production of silane, tetrakis(trifluoromethyl)-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Silane, tetrakis(trifluoromethyl)-, undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silicon dioxide and trifluoromethyl radicals.

    Reduction: Reduction reactions can lead to the formation of silicon hydrides and other reduced silicon species.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and alcohols. The reactions are carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

    Oxidation: Silicon dioxide (SiO₂) and trifluoromethyl radicals (CF₃•).

    Reduction: Silicon hydrides (SiH₄) and other reduced silicon species.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, tetrakis(trifluoromethyl)-, has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and as a reagent in organic synthesis.

    Biology: The compound is used in the development of fluorinated biomolecules and as a labeling agent in biological studies.

    Industry: The compound is used in the production of specialty polymers, coatings, and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of silane, tetrakis(trifluoromethyl)-, involves its ability to act as a Lewis acid, accepting electron pairs from Lewis bases. The trifluoromethyl groups enhance the electron-withdrawing capability of the silicon atom, making it highly reactive towards nucleophiles. The compound can form stable complexes with various ligands, facilitating a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Silicon tetrakis(trifluoromethanesulfonate): A neutral silane acting as a Lewis superacid.

    Tris(trifluoromethyl)silane: A similar compound with three trifluoromethyl groups bonded to silicon.

    Trifluoromethyl(trimethyl)silane: A compound with one trifluoromethyl group and three methyl groups bonded to silicon.

Uniqueness

Silane, tetrakis(trifluoromethyl)-, is unique due to its high reactivity and the presence of four trifluoromethyl groups, which significantly enhance its electron-withdrawing properties. This makes it a valuable reagent in various chemical reactions and industrial applications.

Properties

CAS No.

142628-73-7

Molecular Formula

C4F12Si

Molecular Weight

304.11 g/mol

IUPAC Name

tetrakis(trifluoromethyl)silane

InChI

InChI=1S/C4F12Si/c5-1(6,7)17(2(8,9)10,3(11,12)13)4(14,15)16

InChI Key

FJIKXKJQWYEOJC-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Si](C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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